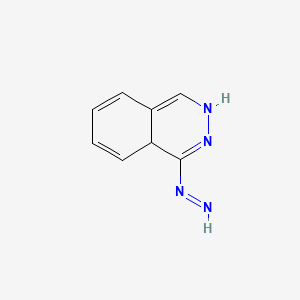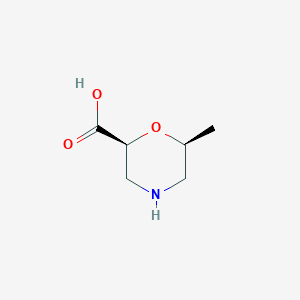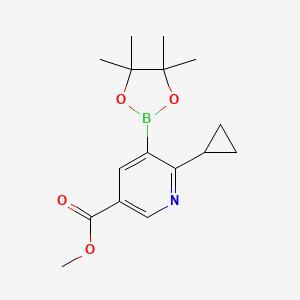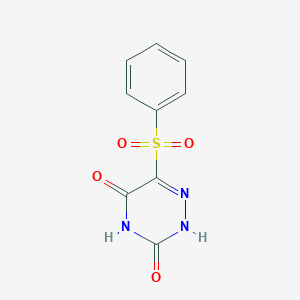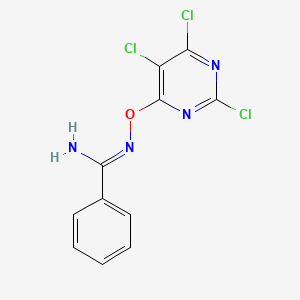
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide is an aromatic compound with the molecular formula C11H7Cl3N4O and a molecular weight of 317.56 g/mol . This compound is characterized by the presence of a trichloropyrimidine moiety linked to a benzimidamide group through an ether linkage. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at room temperature. The resulting intermediate, (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehyde, is then further reacted with benzimidamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trichloropyrimidine moiety is highly susceptible to nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring.
Amination: The compound can undergo amination reactions with various amines under mild conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, acetonitrile, room temperature.
Amination: Amines, mild conditions.
Coupling Reactions: Palladium catalysts, aryl boronic acids, suitable solvents.
Major Products Formed
Nucleophilic Substitution: (2,5,6-Trichloropyrimidin-4-yl)oxybenzaldehyde.
Amination: Various aminated derivatives.
Coupling Reactions: Aryl-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, leading to inhibition of enzymatic activities or disruption of cellular processes . The benzimidamide group may enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichloropyrimidine: A precursor in the synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide.
2,4,6-Trichloropyrimidine: Another trichloropyrimidine derivative with similar reactivity.
Trifluoromethylpyridines: Compounds with similar applications in agrochemicals and pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of a trichloropyrimidine moiety and a benzimidamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C11H7Cl3N4O |
|---|---|
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
N'-(2,5,6-trichloropyrimidin-4-yl)oxybenzenecarboximidamide |
InChI |
InChI=1S/C11H7Cl3N4O/c12-7-8(13)16-11(14)17-10(7)19-18-9(15)6-4-2-1-3-5-6/h1-5H,(H2,15,18) |
Clave InChI |
FVWKYFGPYHIVBP-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/OC2=C(C(=NC(=N2)Cl)Cl)Cl)/N |
SMILES canónico |
C1=CC=C(C=C1)C(=NOC2=C(C(=NC(=N2)Cl)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


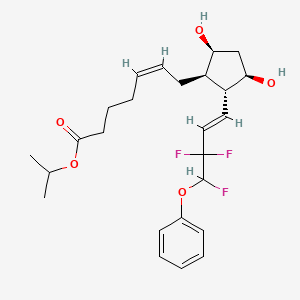
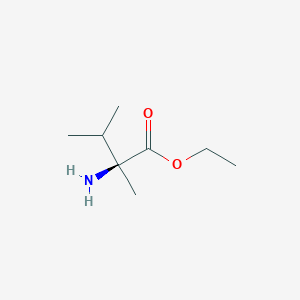
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
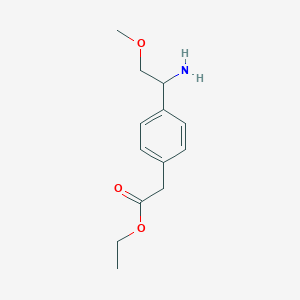

![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
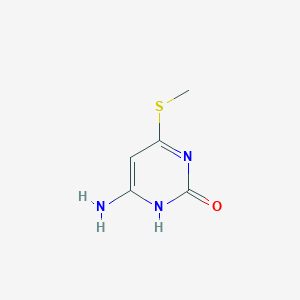
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
